molecular formula C10H13BrClNO B3050374 Phenylalanylmethylchloride CAS No. 25487-25-6

Phenylalanylmethylchloride

Cat. No.: B3050374
CAS No.: 25487-25-6
M. Wt: 278.57 g/mol
InChI Key: TYFGYPVFEHBOBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylalanylmethylchloride can be synthesized through several methods. One common approach involves the reaction of phenylalanine with chloromethyl ketone under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The process involves the chlorination of the phenylalanine derivative to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: Phenylalanylmethylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenylalanylmethylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of phenylalanylmethylchloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of chymotrypsinogen B by binding to its active site, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the chloromethyl group.

    Phenylalanine methyl ester: A derivative of phenylalanine with a methyl ester functional group instead of the chloromethyl group.

    Phenylalanine ethyl ester: Another derivative with an ethyl ester functional group.

Uniqueness: Phenylalanylmethylchloride is unique due to its chloromethyl functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and pharmacological research .

Properties

IUPAC Name

3-amino-1-chloro-4-phenylbutan-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.BrH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFGYPVFEHBOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-25-6
Record name NSC290072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylalanylmethylchloride
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Phenylalanylmethylchloride
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Phenylalanylmethylchloride
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